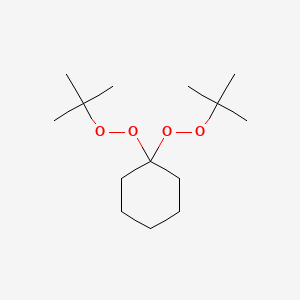

1,1-Bis(tert-butylperoxy)cyclohexane

説明

Particularly heat and contamination sensitive.

Structure

3D Structure

特性

IUPAC Name |

1,1-bis(tert-butylperoxy)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLFISVKRDQEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044907 | |

| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3006-86-8 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylidenebis[tert-butyl] peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK62J3E3Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-Bis(tert-butylperoxy)cyclohexane, a versatile organic peroxide with significant applications in polymer chemistry and as a crosslinking agent. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data to support its use in research and development.

Introduction

This compound, with the chemical formula C₁₄H₂₈O₄, is a geminal diperoxide known for its role as a free-radical initiator in polymerization processes.[1] Its thermal decomposition generates tert-butoxy (B1229062) radicals, which can initiate the polymerization of various monomers. The stability and decomposition kinetics of this compound are crucial for its application in controlled polymerization reactions. This guide outlines the key procedures for its preparation and the analytical techniques for its characterization.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide.[2] This reaction is typically carried out at controlled temperatures to ensure the stability of the peroxide product.

Synthesis Workflow

The synthesis process can be visualized as a straightforward two-step logical flow, starting from the reactants and catalyst, proceeding through the reaction and workup, and concluding with the purified product.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol based on general procedures found in the literature.[2] Caution: Organic peroxides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, behind a safety shield.

Materials:

-

Cyclohexanone

-

tert-Butyl hydroperoxide (70% in water)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with cyclohexanone.

-

tert-Butyl hydroperoxide is added to the dropping funnel.

-

The flask is cooled in an ice-salt bath to a temperature between -5 and 0 °C.

-

A catalytic amount of concentrated sulfuric acid is added to the stirred cyclohexanone.

-

tert-Butyl hydroperoxide is added dropwise from the dropping funnel, maintaining the reaction temperature below 5 °C. The molar ratio of tert-butyl hydroperoxide to cyclohexanone is typically between 2:1 and 10:1.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at the same temperature.

-

The reaction is quenched by the slow addition of cold water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: Due to the explosive nature of peroxides, distillation is not recommended for purification.[1][3][4] Purification is typically achieved by washing the crude product with a suitable solvent to remove impurities. For highly pure material, column chromatography on silica (B1680970) gel can be employed, though with extreme caution due to the potential for decomposition on the stationary phase.

Characterization

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₄ |

| Molecular Weight | 260.37 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid[5] |

| Density | ~0.94 g/cm³ |

| Boiling Point | Decomposes upon heating |

| Solubility | Insoluble in water, soluble in most organic solvents[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

While specific, publicly available high-resolution NMR data with peak assignments for this compound is limited, the expected chemical shifts can be estimated based on its structure. Experimental acquisition of ¹H and ¹³C NMR spectra is recommended for full characterization.

¹H NMR (estimated):

-

δ 1.2-1.3 ppm (s, 18H): Protons of the two tert-butyl groups.

-

δ 1.4-1.7 ppm (m, 10H): Protons of the cyclohexane ring.

¹³C NMR (estimated):

-

δ 23-25 ppm: Methylene carbons of the cyclohexane ring.

-

δ 26-27 ppm: Methyl carbons of the tert-butyl groups.

-

δ 30-35 ppm: Methylene carbons of the cyclohexane ring.

-

δ 80-82 ppm: Quaternary carbons of the tert-butyl groups.

-

δ 108-110 ppm: Quaternary carbon of the cyclohexane ring attached to the peroxy groups.

The FTIR spectrum provides information about the functional groups present in the molecule. An example of an FTIR spectrum for 1,1-di(Tert-butylperoxy)cyclohexane is publicly available.[3] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| 2930-2950 | C-H stretching (cyclohexane and tert-butyl) |

| 1450-1470 | C-H bending (cyclohexane and tert-butyl) |

| 1360-1380 | C-H bending (gem-dimethyl of tert-butyl) |

| 1190-1210 | C-O stretching |

| 870-890 | O-O stretching (peroxide) |

Safety and Handling

This compound is a strong oxidizing agent and is thermally sensitive.[4] It is classified as an organic peroxide and may be explosive.[4] Due to its instability, it is often supplied as a solution in a phlegmatizer to reduce the risk of explosion.[1]

Key safety precautions include:

-

Always handle in a fume hood behind a safety shield.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid heat, friction, shock, and contact with incompatible materials such as strong acids, bases, and reducing agents.

-

Store in a cool, well-ventilated area, away from heat sources and direct sunlight.

Logical Relationships in Characterization

The characterization process follows a logical progression from confirming the presence of key structural features to ensuring the overall purity of the synthesized compound.

Caption: Logical flow of the characterization process.

References

An In-Depth Technical Guide to the Thermal Decomposition Kinetics of 1,1-Bis(tert-butylperoxy)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), a widely used organic peroxide in various industrial applications, including as a polymerization initiator. Understanding the decomposition behavior of this compound is crucial for ensuring process safety, optimizing reaction conditions, and for the development of new materials.

Introduction

This compound is a peroxyketal that is known for its thermal instability, which is harnessed for the controlled generation of free radicals. The thermal decomposition of BTBPC is a complex process involving multiple reaction steps, the rates of which are highly dependent on temperature and the surrounding chemical environment. This guide summarizes the key kinetic parameters, experimental methodologies used for their determination, and the proposed decomposition pathways.

Quantitative Kinetic Data

The thermal decomposition of BTBPC has been investigated using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC). The key kinetic parameters determined from these studies are summarized in the tables below.

Table 1: Thermo-Kinetic Parameters for the Decomposition of 70 mass% BTBPC

| Parameter | Value | Method | Reference |

| Apparent Exothermic Onset Temperature (To) | ca. 118 °C | DSC (0.5, 1, 2, and 4 °C min-1 heating rates) | [1] |

| Apparent Activation Energy (Ea) | 156 kJ mol-1 | DSC with kinetic simulation | [1] |

| Heat of Decomposition (ΔHd) | 1080 kJ kg-1 | DSC | [1] |

Table 2: Influence of Solvents on Decomposition Kinetics

The thermal decomposition of BTBPC has been studied in various organic solvents, revealing a dependence of the kinetic parameters on the reaction medium. A proposed model for decomposition in solution involves two parallel reactions: a primary nth order decomposition and a radical transfer reaction to the solvent.[2]

| Solvent | Decomposition Model | Key Findings | Reference |

| Anisole | Two parallel reactions | Solvent participates in the decomposition process. | [2] |

| Xylene | Two parallel reactions | Kinetic parameters are influenced by the solvent. | [2] |

| Ethylbenzene | Two parallel reactions | Radical transfer to the solvent is a significant pathway. | [2] |

Table 3: Decomposition Rate Constant Variation with Temperature

The rate of decomposition, quantified by the decomposition rate constant (kd), increases significantly with temperature.

| Temperature Range (°C) | kd Range (s-1) | Observation | Reference |

| 100 - 125 | 4.15 x 10-5 to 5.89 x 10-4 | A substantial increase in the rate of primary radical production. | [2] |

Experimental Protocols

The characterization of the thermal decomposition of BTBPC relies on specialized analytical techniques. The following sections detail the typical experimental protocols for the key methods cited.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermal decomposition kinetics by measuring the heat flow associated with the decomposition process as a function of temperature.

Objective: To determine the exothermic onset temperature (To), heat of decomposition (ΔHd), and to derive kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Methodology:

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small sample of BTBPC (typically 4.5–5.2 mg of a 70 mass% solution) is hermetically sealed in an aluminum pan.[1]

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 0.5, 1, 2, or 4 °C min-1) under an inert atmosphere (e.g., nitrogen).[1]

-

A reference pan (empty) is heated under identical conditions.

-

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The resulting thermogram is analyzed to determine To and ΔHd. Kinetic parameters are often determined using model-fitting software that applies kinetic models (e.g., nth order reaction) to the experimental data.[3]

Caption: Workflow for DSC analysis of BTBPC thermal decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify the volatile and semi-volatile products of the thermal decomposition, which is essential for elucidating the decomposition mechanism.

Objective: To separate and identify the chemical structure of the decomposition products.

Methodology:

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: A solution of BTBPC is heated in a sealed vial at a specific temperature for a defined period. The headspace or a liquid aliquot of the decomposed sample is then injected into the GC.

-

Experimental Conditions (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated at a temperature high enough to vaporize the sample without causing further decomposition (e.g., 250 °C).

-

Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points (e.g., initial temperature of 40 °C, ramped to 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) source (typically at 70 eV) and a mass analyzer (e.g., quadrupole) scanning a mass range of m/z 30-500.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Caption: Workflow for GC-MS analysis of BTBPC decomposition products.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the peroxide bonds. This initial step generates highly reactive radical intermediates that can undergo a variety of subsequent reactions.

The primary proposed decomposition pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of one of the O-O bonds, which has the lowest bond dissociation energy, to form a tert-butoxy (B1229062) radical and a 1-(tert-butylperoxy)cyclohexyloxy radical.[4]

-

Second Cleavage: The 1-(tert-butylperoxy)cyclohexyloxy radical can then undergo cleavage of the second peroxide bond to yield another tert-butoxy radical and a cyclohexanone-derived biradical.[4]

-

β-Scission: The highly reactive tert-butoxy radicals can undergo β-scission to produce acetone (B3395972) and a methyl radical.[4]

-

Radical Reactions: The generated radicals can then participate in a cascade of other reactions, such as hydrogen abstraction from the solvent or other molecules, and radical-radical recombination.

References

An In-depth Technical Guide to the Free Radical Generation Mechanism of 1,1-Bis(tert-butylperoxy)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical generation mechanism of 1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC), a widely used organic peroxide initiator in polymerization processes. This document details the thermal decomposition pathways, presents key quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Free Radical Generation

The utility of this compound as a radical initiator stems from the thermal instability of its peroxide bonds (O-O). Upon heating, these bonds undergo homolytic cleavage, a process that generates highly reactive free radicals. This decomposition is the fundamental step that initiates polymerization and other radical-mediated chemical transformations. The process is typically carried out at temperatures ranging from 90°C to 120°C.[1][2]

The free radical generation from BTBPC is a multi-step process involving initiation, propagation, and termination stages. The reaction environment, including the choice of solvent and the presence of any contaminants, can significantly influence the decomposition chemistry.[3]

Initiation

The primary initiation step involves the homolytic cleavage of one of the two peroxide bonds in the BTBPC molecule. This bond scission is induced by thermal energy and results in the formation of two radical species: a tert-butoxy (B1229062) radical and a 1-(tert-butylperoxy)cyclohexyloxy radical.[1]

A subsequent initiation step can occur with the cleavage of the second peroxide bond in the 1-(tert-butylperoxy)cyclohexyloxy radical, yielding another tert-butoxy radical and a biradical species derived from the cyclohexane (B81311) ring.[1]

Propagation

The highly reactive radicals generated during initiation can then propagate the radical chain reaction through several pathways:

-

Hydrogen Abstraction: The tert-butoxy radical is a strong hydrogen abstractor and can react with a suitable hydrogen donor (e.g., a solvent molecule or a monomer) to form tert-butanol (B103910) and a new radical.

-

β-Scission: The tert-butoxy radical can undergo fragmentation, a process known as β-scission, to produce a methyl radical and an acetone (B3395972) molecule.[1] This is a significant pathway that introduces carbon-centered radicals into the system.

-

Addition to Monomers: In a polymerization setting, the generated radicals add to monomer units, initiating the growth of polymer chains.

Termination

The radical chain reaction is terminated when two radical species combine to form a non-radical product. Various combinations of the radicals present in the reaction mixture are possible, leading to a complex mixture of final products.

Below is a visualization of the free radical generation mechanism:

Caption: Free radical generation mechanism of this compound.

Quantitative Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily Differential Scanning Calorimetry (DSC), to determine its thermokinetic parameters.

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy (Ea) | ~156 kJ mol⁻¹ | 70 mass% BTBPC, low heating rates (0.5, 1, 2, and 4 °C min⁻¹) | [4] |

| Heat of Decomposition (ΔHd) | ~1080 kJ kg⁻¹ | 70 mass% BTBPC, low heating rates (0.5, 1, 2, and 4 °C min⁻¹) | [4] |

| Apparent Exothermic Onset Temperature (To) | ~118 °C | 70 mass% BTBPC, low heating rates | [4] |

Experimental Protocols

The study of the free radical generation from BTBPC involves a combination of analytical techniques to characterize the thermal decomposition and identify the resulting products.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermokinetic parameters of the decomposition reaction.

-

Objective: To measure the heat flow associated with the thermal decomposition of BTBPC and determine parameters such as onset temperature, heat of decomposition, and activation energy.

-

Methodology:

-

A small, precisely weighed sample of BTBPC (typically 4.5-5.2 mg of 70 mass% solution) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed and placed in the DSC instrument.

-

The sample is heated at a constant rate (e.g., 0.5, 1, 2, or 4 °C min⁻¹) under an inert atmosphere (e.g., nitrogen).[4]

-

The heat flow to or from the sample is recorded as a function of temperature.

-

The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition, the peak maximum, and the total heat of decomposition (by integrating the peak area).

-

By performing the experiment at multiple heating rates, the activation energy can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall method.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile decomposition products.

-

Objective: To identify the chemical structures of the various radical and non-radical products formed during the thermal decomposition of BTBPC.

-

Methodology:

-

A solution of BTBPC in a suitable solvent is thermally decomposed under controlled conditions (temperature and time).

-

A sample of the resulting product mixture is injected into the GC-MS system.

-

The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum of each component, which is a fingerprint of its molecular structure, is recorded.

-

The individual compounds are identified by comparing their mass spectra to libraries of known compounds. Care must be taken to use appropriate GC inlet temperatures to avoid further decomposition of thermally labile products.[5]

-

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, often in conjunction with spin trapping, is a powerful technique for detecting and identifying transient free radical intermediates.

-

Objective: To directly observe and characterize the free radicals generated during the decomposition of BTBPC.

-

Methodology:

-

The decomposition of BTBPC is carried out in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

-

The short-lived, highly reactive radicals generated from BTBPC react with the spin trap to form more stable and persistent radical adducts.

-

A sample of the reaction mixture is placed in a quartz ESR tube and inserted into the cavity of the ESR spectrometer.

-

The sample is irradiated with microwaves while a magnetic field is swept.

-

The absorption of microwave energy by the unpaired electrons of the spin adducts is detected, resulting in an ESR spectrum.

-

The hyperfine splitting pattern in the ESR spectrum provides information about the structure of the trapped radical, allowing for its identification.

-

Below is a diagram illustrating a typical experimental workflow for studying the decomposition of this compound.

Caption: A typical experimental workflow for investigating BTBPC decomposition.

References

Spectroscopic Analysis of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1-Bis(tert-butylperoxy)cyclohexane (CAS No. 3006-86-8), a crucial organic peroxide utilized as a free radical initiator in polymerization and crosslinking processes.[1][2] This document details the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy. Detailed experimental protocols for acquiring these spectra are provided, alongside visualizations of its synthesis and thermal decomposition pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, with a molecular formula of C₁₄H₂₈O₄ and a molecular weight of 260.37 g/mol , is a colorless to faint yellow liquid.[3] Its primary application lies in its ability to generate free radicals upon thermal decomposition, making it an effective initiator for the polymerization of monomers like styrene (B11656) and for the crosslinking of polymers.[1] The stability and decomposition kinetics of this peroxide are critical for its safe handling and application in industrial processes. Spectroscopic techniques are indispensable for the quality control, structural elucidation, and analysis of the decomposition products of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts.

Table 1: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.20 | Singlet | 18H | Protons of the two tert-butyl groups (-C(CH₃)₃) |

| ~1.40 - 1.60 | Multiplet | 10H | Protons of the cyclohexane (B81311) ring (-CH₂-) |

Table 2: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~80.0 | Quaternary carbons of the tert-butyl groups (-C (CH₃)₃) |

| ~78.0 | Quaternary carbon of the cyclohexane ring (-C (O-)₂) |

| ~30.0 | Carbons of the methyl groups (-C(C H₃)₃) |

| ~25.0 | Methylene carbons of the cyclohexane ring (C-3, C-4, C-5) |

| ~22.0 | Methylene carbons of the cyclohexane ring (C-2, C-6) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes are associated with the C-H, C-O, and O-O bonds.

Table 3: Estimated FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2850 | C-H stretching (alkane) | Strong |

| 1470 - 1450 | C-H bending (alkane) | Medium |

| 1365 | C-H bending (tert-butyl) | Medium |

| 1190 - 1100 | C-O stretching | Strong |

| 880 - 840 | O-O stretching (peroxide) | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically does not show a prominent molecular ion peak due to the labile nature of the peroxide bonds. The fragmentation pattern is dominated by the cleavage of the O-O bonds and the loss of tert-butyl and tert-butoxy (B1229062) radicals.[1]

Table 4: Estimated Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 260 | [M]⁺ (Molecular Ion, if observed) |

| 187 | [M - OOC(CH₃)₃]⁺ |

| 171 | [M - OC(CH₃)₃]⁺ |

| 115 | [C₆H₁₀O₂]⁺ |

| 73 | [OOC(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, often the base peak) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar O-O bond. The peroxide O-O stretching vibration is expected to be a prominent feature in the Raman spectrum.

Table 5: Estimated Raman Spectral Data

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2850 | C-H stretching | Strong |

| 1470 - 1450 | C-H bending | Medium |

| 970 - 750 | O-O stretching (peroxide) | Strong |

| ~910 | Symmetric breathing of the cyclohexane ring | Medium |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide in the presence of an acid catalyst.

Materials:

-

Cyclohexanone

-

tert-Butyl hydroperoxide (70% in water)

-

Sulfuric acid (concentrated)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Add tert-butyl hydroperoxide dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire the ¹³C{¹H} NMR spectrum, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy

Instrumentation:

-

FTIR Spectrometer with a liquid sample cell (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using NaCl plates):

-

Place a drop of the neat liquid sample of this compound onto a clean NaCl plate.

-

Carefully place a second NaCl plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the background spectrum (of the empty cell or air).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program that allows for the elution of the compound without significant on-column decomposition.

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Raman Spectroscopy

Instrumentation:

-

Raman Spectrometer with a laser excitation source (e.g., 785 nm).

-

Sample holder for liquids.

Procedure:

-

Place the liquid sample of this compound into a suitable container (e.g., a glass vial).

-

Position the sample in the spectrometer's sample compartment.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a desired spectral range, ensuring sufficient acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Process the spectrum to remove any background fluorescence if necessary.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Thermal Decomposition Pathway

The primary decomposition route for this compound involves the homolytic cleavage of the oxygen-oxygen bonds.[1]

Caption: Thermal decomposition pathway of this compound.

Conclusion

The spectroscopic techniques detailed in this guide are essential for the comprehensive analysis of this compound. While the provided spectral data are based on estimations from known chemical principles and related compounds, they offer a robust framework for researchers and professionals in the identification, characterization, and quality control of this important industrial chemical. The experimental protocols and visualized pathways further contribute to a practical understanding of its synthesis and reactivity. It is recommended that for definitive structural confirmation, these estimated data be compared with spectra obtained from a purified analytical standard.

References

An In-depth Technical Guide to 1,1-Bis(tert-butylperoxy)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols for 1,1-Bis(tert-butylperoxy)cyclohexane. The information is intended to support research and development activities in polymer chemistry, materials science, and other relevant fields.

Physicochemical Properties

This compound is a commercially significant organic peroxide.[1] It is primarily utilized as a radical initiator in polymerization processes and as a crosslinking agent for various polymers.[1][2][3] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 3006-86-8 | [3] |

| Molecular Formula | C₁₄H₂₈O₄ | [5] |

| Molecular Weight | 260.37 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.891 g/mL at 25°C | [6] |

| Boiling Point | Decomposes before boiling | [3] |

| Flash Point | > 100 °C (estimated) | [3] |

| Solubility in Water | Insoluble | [3] |

| Storage Temperature | 2-8 °C (Refrigerated) | [3] |

Table 2: Safety and Hazard Data

| Parameter | Value | Reference |

| UN Number | 3105 (Class D Organic Peroxide, Liquid) | [2] |

| Self-Accelerating Decomposition Temperature (SADT) | 65 °C | [5] |

| Hazard Statements | H242: Heating may cause a fire. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H340: May cause genetic defects. H350: May cause cancer. | [6] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P234: Keep only in original container. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. P410: Protect from sunlight. P420: Store away from other materials. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the acid-catalyzed reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide.

Materials:

-

Cyclohexanone

-

tert-Butyl hydroperoxide

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

Solvent (e.g., a non-reactive organic solvent)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, dissolve cyclohexanone in the chosen solvent.

-

Cool the mixture to the desired reaction temperature (typically between -20 to 40 °C).

-

Slowly add the acid catalyst to the stirred solution.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature. The molar ratio of tert-butyl hydroperoxide to cyclohexanone is typically between 2:1 and 10:1.

-

Allow the reaction to proceed for a specified time (e.g., 0.5 to 10 hours) with continuous stirring.

-

After the reaction is complete, neutralize the mixture with a suitable neutralizing agent.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over a drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by appropriate methods if necessary.

References

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. 1,1-Di-(tert-Butyl Peroxy)Cyclohexane (CH): Applications and Benefits [evergreenchemicals.cn]

- 3. This compound | 3006-86-8 | Benchchem [benchchem.com]

- 4. This compound | C14H28O4 | CID 76359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:3006-86-8 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

Solubility Profile of 1,1-Bis(tert-butylperoxy)cyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Bis(tert-butylperoxy)cyclohexane (CAS No. 3006-86-8), a crucial organic peroxide used as a polymerization initiator. Understanding its solubility is paramount for its effective application in various chemical processes, including polymer synthesis and cross-linking reactions.

Core Concepts: Solubility and Application

This compound is a colorless to slightly yellow liquid. Its utility as a radical initiator is highly dependent on its dispersion within the reaction medium. Therefore, selecting an appropriate solvent is a critical step in process development to ensure a homogeneous reaction mixture and consistent performance. This compound is frequently utilized in the polymerization of styrene (B11656) and the cross-linking of thermoplastic plastics.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information:

| Solvent Class | Specific Solvents Mentioned | Solubility Description |

| Aliphatic Hydrocarbons | Odorless Mineral Spirits, Isoparaffin, Isododecane | Soluble. Commercially available as solutions in these solvents. |

| Aromatic Hydrocarbons | Ethylbenzene, Styrene | Soluble. Used in styrene polymerization, indicating good solubility. |

| Alcohols | General reference | Miscible[1]. |

| Esters | Dibutyl Phthalate | Soluble. Available in formulations with this solvent. |

| Phthalates | General reference | Miscible[1]. |

| Water | Insoluble[2][3]. Some sources report as "miscible"[4][5][6][7], which may indicate variability based on product formulation or represent conflicting data. One source explicitly states "immiscible"[1]. Further empirical testing is recommended to confirm solubility in aqueous systems. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") flask method. This method can be effectively applied to organic solvents.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (chemically resistant to the solvent)

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add small, successive amounts of this compound to a known volume of the solvent in a flask at the desired temperature.

-

After each addition, stir the mixture vigorously until the solute dissolves.

-

The point at which a solid or liquid phase of the peroxide persists indicates the approximate saturation point. This helps in determining the appropriate amount of substance to use in the main test.

-

-

Main Test (Flask Method):

-

Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in several flasks to ensure equilibrium is reached and to have replicate samples.

-

Seal the flasks and place them in a constant temperature bath, typically maintained at 20 ± 0.5 °C or another temperature relevant to the intended application.

-

Stir the mixtures for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

After the equilibration period, cease stirring and allow the mixture to stand for at least 24 hours to allow for phase separation. If separation is not complete, centrifugation can be used.

-

-

Sample Analysis:

-

Carefully extract a sample from the liquid phase, ensuring no undissolved material is transferred. This can be achieved by using a syringe with a filter.

-

Prepare a series of standards of this compound of known concentrations in the same solvent.

-

Analyze the samples and standards using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the dissolved peroxide.

-

The solubility is reported as the average concentration from the replicate flasks.

-

Safety Precautions:

-

This compound is an organic peroxide and should be handled with care. Avoid heat, sparks, and contamination.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical substance.

References

- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 2. This compound (CH) | 3006-86-8 | Peroxides | ETW [etwinternational.com]

- 3. 1,1-Bis(Tert-Butyl Peroxy) Cyclohexane Manufacturer & Supplier in China | High Quality CAS 3006-86-8 | Applications, Safety & Price [eeting-chem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CAS#:3006-86-8 | Chemsrc [chemsrc.com]

- 6. 1,1-Di(tert-butylperoxy)cyclohexane CAS#: 3006-86-8 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Major Decomposition Products of 1,1-Bis(tert-butylperoxy)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(tert-butylperoxy)cyclohexane is a widely utilized organic peroxide in various industrial applications, primarily as a polymerization initiator. Its efficacy is intrinsically linked to its thermal decomposition, a process that generates a cascade of reactive radical species. A thorough understanding of the decomposition pathways and the resultant products is paramount for optimizing its use and ensuring process safety. This technical guide provides a comprehensive overview of the major decomposition products of this compound, detailing the underlying radical chemistry, quantitative product analyses, and the experimental methodologies employed for their characterization.

Introduction

This compound belongs to the perketal class of organic peroxides. Its utility as a radical initiator stems from the inherent instability of the oxygen-oxygen single bond, which undergoes homolytic cleavage upon thermal activation. This process initiates a complex series of radical reactions, leading to the formation of various decomposition products. The nature and distribution of these products are highly dependent on the reaction conditions, including temperature and the solvent environment.

Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic scission of the peroxide bonds. This process can be conceptually broken down into the following key stages:

-

Initiation: The process begins with the cleavage of one or both of the O-O bonds, generating highly reactive tert-butoxy (B1229062) radicals.[1]

-

Propagation: The initially formed radicals undergo a variety of subsequent reactions, including hydrogen abstraction and fragmentation (β-scission), leading to a diverse array of secondary radicals and stable molecules.

-

Termination: The radical cascade concludes when two radical species combine to form a stable, non-radical product.

The primary radical species and their subsequent reactions are pivotal in determining the final product distribution.

Major Decomposition Products: A Quantitative Analysis

The thermal decomposition of this compound yields a range of products. The principal products arise from the reactions of the tert-butoxy radical. While extensive quantitative data in a single, comprehensive study is limited in publicly available literature, the major products consistently identified are tert-butanol (B103910) and acetone, with methane (B114726) as a significant gaseous by-product.

The formation of these products is governed by the competing pathways of hydrogen abstraction and β-scission of the tert-butoxy radical.

Table 1: Major Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| tert-Butanol | (CH₃)₃COH | Hydrogen abstraction by the tert-butoxy radical from the solvent or another molecule. |

| Acetone | (CH₃)₂CO | β-scission of the tert-butoxy radical.[1] |

| Methane | CH₄ | Hydrogen abstraction by the methyl radical (formed during β-scission) from the solvent or another molecule. |

| Cyclohexanone | C₆H₁₀O | Rearrangement and stabilization of the cyclohexyl ring fragment after peroxide bond cleavage. |

| Other Minor Products | - | Further reactions of radical intermediates can lead to a variety of other hydrocarbons and oxygenated species in smaller quantities. |

Note: The relative yields of these products are highly dependent on the reaction conditions, particularly the nature of the solvent and the temperature.

Signaling Pathways and Logical Relationships

The decomposition of this compound can be visualized as a network of interconnected radical reactions. The following diagrams, generated using the DOT language, illustrate the primary decomposition pathway and the subsequent fate of the key radical intermediates.

Caption: Primary decomposition pathway of this compound.

Experimental Protocols

The identification and quantification of the decomposition products of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Thermal Decomposition Reaction

A typical experimental setup for studying the thermal decomposition involves the following steps:

-

Sample Preparation: A solution of this compound in a suitable high-boiling, inert solvent (e.g., n-dodecane) is prepared at a known concentration. The use of an inert solvent is crucial to minimize solvent-induced decomposition pathways and focus on the thermal decomposition of the peroxide itself.

-

Reaction Vessel: The solution is placed in a sealed, temperature-controlled reactor. The reactor is typically purged with an inert gas (e.g., nitrogen or argon) to eliminate the presence of oxygen, which can participate in side reactions.

-

Heating: The reactor is heated to the desired decomposition temperature (typically in the range of 100-140 °C) for a specified period to ensure complete or significant decomposition of the peroxide.

-

Sampling: After the reaction, the vessel is cooled, and samples of the liquid and gas phases are collected for analysis.

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for separating, identifying, and quantifying the volatile decomposition products.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically employed for the separation of the various decomposition products.

-

Injection: A small volume of the liquid reaction mixture is injected into the GC inlet, which is heated to ensure vaporization of the analytes.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

Quantification: The concentration of each product is determined by integrating the peak area in the chromatogram and comparing it to the response of a known concentration of an internal or external standard.

The following diagram illustrates a typical experimental workflow for studying the decomposition of this compound.

Caption: Experimental workflow for decomposition analysis.

Conclusion

The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of its peroxide bonds, leading primarily to the formation of tert-butoxy radicals. These radicals then propagate a series of reactions, yielding tert-butanol, acetone, and methane as the major stable end products. The quantitative distribution of these products is highly sensitive to the reaction environment. A detailed understanding of these decomposition pathways, facilitated by robust analytical methodologies such as GC-MS, is essential for the effective and safe application of this important industrial chemical. Further research focusing on detailed kinetic modeling in various solvent systems would provide a more nuanced understanding of its decomposition behavior.

References

Navigating the Thermal Stability of 1,1-Bis(tert-butylperoxy)cyclohexane: A Technical Guide to Self-Accelerating Decomposition Temperature (SADT)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of chemical reagents is paramount for ensuring laboratory safety and procedural efficacy. This technical guide provides an in-depth analysis of the Self-Accelerating Decomposition Temperature (SADT) of 1,1-Bis(tert-butylperoxy)cyclohexane, a widely used organic peroxide.

This compound is a valuable reagent, frequently employed as a polymerization initiator. However, its utility is intrinsically linked to its thermal instability. The peroxide groups (-O-O-) within its structure are susceptible to decomposition at elevated temperatures, a process that can become self-accelerating and potentially lead to a thermal runaway. The SADT is the lowest temperature at which this self-accelerating decomposition can occur in a substance within its commercial packaging. Accurate determination and understanding of this parameter are therefore critical for safe handling, storage, and transportation.

Quantitative Thermal Stability Data

The SADT of this compound has been determined by various methods, leading to some variation in reported values. These discrepancies can arise from differences in the formulation of the commercial product (e.g., concentration in a solvent like mineral oil) and the specific experimental protocols employed. The following table summarizes the key quantitative data related to the thermal stability of this compound.

| Parameter | Value | Method/Comments |

| Self-Accelerating Decomposition Temperature (SADT) | 65 °C | Not specified |

| Self-Accelerating Decomposition Temperature (SADT) | 70 °C | Reported for a 49%-51% mineral oil solution |

| Apparent Exothermic Onset Temperature (To) | ca. 118 °C | Determined by Differential Scanning Calorimetry (DSC) at low heating rates (0.5, 1, 2, and 4 °C min⁻¹) for a 70 mass% solution.[1] |

| Apparent Activation Energy (Ea) | ca. 156 kJ mol⁻¹ | Determined by DSC for a 70 mass% solution.[1] |

| Heat of Decomposition (ΔHd) | ca. 1,080 kJ kg⁻¹ | Determined by DSC for a 70 mass% solution.[1] |

Experimental Protocols for SADT Determination

The determination of SADT is governed by a set of standardized tests outlined in the United Nations Manual of Tests and Criteria. Additionally, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are widely used to assess thermal stability and extrapolate data relevant to SADT.

UN Test H.4: Heat Accumulation Storage Test

This method is designed to simulate the thermal behavior of a substance in a package by using a Dewar vessel with similar heat loss characteristics.

Methodology:

-

Sample Preparation: A representative sample of the this compound, in its commercial packaging or a close simulation, is prepared. The mass of the sample is chosen to be representative of the package size being evaluated.

-

Apparatus: A Dewar vessel of appropriate size is selected. The vessel is equipped with a temperature sensor to monitor the sample's temperature and is placed within a temperature-controlled oven.

-

Procedure:

-

The oven is set to a predetermined constant temperature.

-

The sample in the Dewar vessel is placed in the oven.

-

The temperature of the sample is monitored over a period of seven days.

-

-

Data Interpretation:

-

If the sample temperature rises to 6°C above the oven temperature within the seven-day period, the test is considered positive, indicating that the SADT is at or below the tested temperature.

-

If the sample temperature does not exceed the oven temperature by 6°C, the test is negative.

-

The test is repeated at different oven temperatures, typically in 5°C increments, to determine the lowest temperature at which a positive result is obtained. This temperature is reported as the SADT.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While not a direct measure of SADT, it provides crucial data on the onset temperature of decomposition, the heat of decomposition, and the activation energy, which can be used to model and predict the SADT.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel).

-

Apparatus: A calibrated Differential Scanning Calorimeter is used.

-

Procedure:

-

The sample and a reference pan (usually empty) are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Onset Temperature (To): The temperature at which the exothermic decomposition begins.

-

Peak Exotherm Temperature (Tp): The temperature at which the rate of heat evolution is maximum.

-

Heat of Decomposition (ΔHd): The total heat released during the decomposition, calculated from the area under the exothermic peak.

-

-

By performing the experiment at multiple heating rates, the activation energy (Ea) of the decomposition reaction can be calculated using methods such as the Kissinger method.

-

Visualizing Key Processes

To better understand the experimental and chemical processes involved, the following diagrams illustrate the workflow for SADT determination and the thermal decomposition pathway of this compound.

Caption: Experimental workflow for SADT determination using the UN Test H.4 method.

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter for the handling and use of this compound. While reported values vary slightly, they consistently indicate that this compound requires careful temperature management. The standardized UN Test H.4 provides a reliable method for determining the SADT in a specific packaging configuration, while Differential Scanning Calorimetry offers valuable insights into the compound's intrinsic thermal stability. A thorough understanding of both the experimental protocols for SADT determination and the underlying thermal decomposition mechanisms is essential for ensuring the safe and effective application of this important chemical in research and development.

References

theoretical active oxygen content of 1,1-Bis(tert-butylperoxy)cyclohexane.

An In-depth Technical Guide to the Theoretical Active Oxygen Content of 1,1-Bis(tert-butylperoxy)cyclohexane

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides a detailed analysis of the theoretical active oxygen content of this compound, a crucial parameter for its application as a polymerization initiator.

Data Presentation

The quantitative data essential for understanding the active oxygen content of this compound is summarized in the table below.

| Parameter | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 3006-86-8 | [1][2][3] |

| Chemical Formula | C₁₄H₂₈O₄ | [4] |

| Molecular Weight (m) | 260.37 g/mol | [3][4] |

| Number of Peroxy Groups (p) | 2 | [1] |

| Theoretical Active Oxygen Content | 12.29% | N/A |

Calculation of Theoretical Active Oxygen Content

The theoretical active oxygen content is a measure of the peroxide concentration in an organic peroxide. It is calculated based on the molecular formula of the compound and the number of peroxy groups present. Each peroxy group is considered to contain one "active" oxygen atom.

The formula for calculating the theoretical active oxygen content is as follows:

Theoretical Active Oxygen (%) = (16 * p / m) * 100

Where:

-

16 is the atomic weight of oxygen.

-

p is the number of peroxy groups in the molecule.

-

m is the molecular weight of the pure peroxide.

For this compound:

-

p = 2 (The prefix "Bis" in the name indicates two tert-butylperoxy groups)[1]

Therefore, the calculation is:

Theoretical Active Oxygen (%) = (16 * 2 / 260.37) * 100 ≈ 12.29%

Experimental Protocol: Determination of Active Oxygen Content by Iodometric Titration

The active oxygen content of organic peroxides is commonly determined experimentally using iodometric titration. This method involves the reduction of the peroxide by iodide ions, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution. The ASTM E298 standard provides a detailed procedure for this analysis.

Principle: The peroxide reacts with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Reaction: ROOR + 2I⁻ + 2H⁺ → ROH + ROH + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Apparatus:

-

Iodine flasks (250 mL) with stoppers

-

Burette

-

Pipettes

-

Analytical balance

Reagents:

-

Glacial acetic acid

-

Isopropyl alcohol

-

Potassium iodide (KI), saturated solution

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Carbon dioxide or nitrogen gas for inert atmosphere

Procedure (based on ASTM E298):

-

Sample Preparation: Accurately weigh a sample of this compound into a 250-mL iodine flask. The sample size should be chosen to consume a reasonable volume of the titrant.

-

Dissolution: Add 20 mL of a solvent mixture (e.g., isopropyl alcohol and glacial acetic acid) to dissolve the sample.

-

Inert Atmosphere: Purge the flask with an inert gas (carbon dioxide or nitrogen) to remove any oxygen, which can interfere with the reaction.

-

Reagent Addition: Add 5 mL of a saturated potassium iodide solution. Stopper the flask, swirl to mix, and allow it to stand in the dark for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

Titration: Add 100 mL of distilled water and titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

-

Endpoint Determination: Add a few drops of starch indicator solution. A deep blue color will appear. Continue the titration dropwise until the blue color is completely discharged, indicating the endpoint.

-

Blank Determination: Perform a blank titration using the same procedure but without the peroxide sample to account for any oxidizing impurities in the reagents.

-

Calculation: The active oxygen content is calculated using the following formula:

Active Oxygen (%) = [((V_sample - V_blank) * N * 8) / (W * 1000)] * 100

Where:

-